Stereochemical Differentiation: (3R) vs (3S) Enantiomer Impact on PIM Kinase Binding
The (3R) absolute configuration is a critical determinant of PIM kinase engagement. In the stereoselective synthesis program reported by Casuscelli et al. (2022), enantiomerically pure (R)-configured pyrrolo-pyrazinones were resolved by chiral HPLC and individually assayed, confirming that the (R) enantiomers consistently displayed superior biochemical potency on PIM1 and PIM2 compared to their (S) counterparts [1]. The corresponding (3S)-7-bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (CAS 2375249-79-7) represents the enantiomeric comparator that, when used in place of the (3R) enantiomer, would introduce a different binding geometry incompatible with the non-ATP-mimetic binding mode characteristic of this chemotype [2]. Although exact IC50 values for the isolated enantiomers of the 7-bromo-3-methyl derivative are not publicly disclosed in peer-reviewed literature, the stereochemical dependence of PIM inhibition within this scaffold class is unequivocally established [REFS-1, REFS-3].
| Evidence Dimension | Enantiomer-dependent PIM1/PIM2 inhibitory potency |
|---|---|
| Target Compound Data | (3R) enantiomer — stereochemically defined; participates in documented non-ATP-mimetic binding mode |
| Comparator Or Baseline | (3S) enantiomer — CAS 2375249-79-7; opposite stereochemical configuration known to reduce kinase complementarity in this scaffold class |
| Quantified Difference | Quantitative enantiomeric potency ratio not publicly disclosed for this specific 7-bromo-3-methyl pair; class-level data from structurally related 3-alkyl pyrrolo-pyrazinones demonstrate (R)-preference for PIM1 binding |
| Conditions | Chiral HPLC resolution; PIM1/PIM2 biochemical kinase assays (radiometric or luciferase-coupled); X-ray crystallography of PIM1-inhibitor complexes (PDB: 7ZUN, 4BZN, 4BZO) |
Why This Matters
Procurement of the incorrect enantiomer invalidates SAR continuity and introduces uncontrolled variability into kinase selectivity profiling and cellular assay readouts.
- [1] Casuscelli F, Ardini E, Avanzi NR, et al. Stereoselective synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as PIM kinase inhibitors inspired from marine alkaloids. Chirality. 2022;34(11):1437-1452. PMID: 35959859. View Source
- [2] RCSB Protein Data Bank. 7ZUN: Crystal structure of PIM1 in complex with a Pyrrolo-Pyrazinone compound. Deposited 2022. doi:10.2210/pdb7ZUN/pdb. View Source
- [3] RCSB Protein Data Bank. 4BZN: Crystal structure of PIM1 in complex with a Pyrrolo(1,2-a)Pyrazinone inhibitor. Deposited 2013. doi:10.2210/pdb4BZN/pdb. View Source
